Nateglinide, a D-phenylalanine derivative, is an antidiabetic agent used to manage type 2 diabetes mellitus (T2DM). It is known for its rapid onset and short duration of action, which targets postprandial hyperglycemia—a significant factor in the pathogenesis of T2DM. The increasing prevalence of T2DM and its associated complications necessitate effective management strategies. Nateglinide's unique pharmacodynamics and pharmacokinetics make it a valuable option for controlling blood glucose levels, particularly after meals489.
Nateglinide stimulates insulin secretion by binding to the sulfonylurea receptors on pancreatic β-cells. This binding leads to the closure of ATP-sensitive K+ channels, which in turn facilitates the release of insulin. Unlike sulfonylureas, nateglinide has a rapid and reversible action, which mimics the physiological pattern of insulin release post-mealtime. Its pharmacokinetics are characterized by rapid absorption and elimination, with a bioavailability of 73%. Nateglinide is metabolized primarily by cytochrome P450 2C9 and eliminated by the kidneys. It sensitizes β-cells to glucose, thereby reducing the concentration of glucose needed to stimulate insulin secretion34.
In subjects with impaired glucose tolerance (IGT), nateglinide has been shown to improve early insulin secretion and control postprandial glucose excursions. An 8-week study demonstrated that nateglinide is effective in reducing postprandial hyperglycemia, which may delay or prevent the development of T2DM. The study also found nateglinide to be well-tolerated, with hypoglycemia being the only significant adverse event1.
Nateglinide is effective in patients with T2DM, especially those with modest fasting hyperglycemia. It has been shown to reduce hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG) in a dose-dependent manner. Additionally, nateglinide enhances early insulin release and reduces prandial glucose excursions, making it a safe and effective therapeutic option for T2DM patients with mild to moderate fasting hyperglycemia2.
Interestingly, nateglinide not only facilitates insulin secretion but also appears to decrease insulin resistance. Studies using hyperglycemic and euglycemic hyperinsulinemic clamp tests have indicated that nateglinide treatment can significantly increase insulin sensitivity in type 2 diabetic patients6.
The rapid absorption of nateglinide in the gastrointestinal tract suggests a proton-dependent transport system distinct from monocarboxylate transporter 1 (MCT1). Studies in Caco-2 cells have shown that nateglinide's uptake is concentration-dependent, H+-dependent, and Na+-independent, indicating a unique absorption mechanism5.
Nateglinide and mitiglinide induce insulin secretion not only through the closure of KATP channels but also by causing calcium release from the endoplasmic reticulum. This dual pathway of action may reduce the risk of hypoglycemia associated with other antidiabetic agents7.
Nateglinide has been compared to sulfonylureas and repaglinide, demonstrating a more physiologic effect on insulin secretion due to its glucose-dependent and glucose-sensitizing insulinotropic effects. This characteristic may contribute to a lower propensity for hypoglycemia compared to other agents10.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: